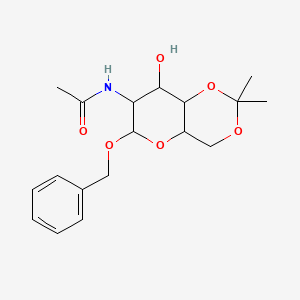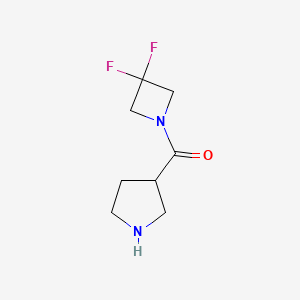
(3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone: is a synthetic organic compound that features a unique combination of a difluoroazetidine ring and a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone typically involves the formation of the azetidine and pyrrolidine rings followed by their coupling. One common method involves the reaction of a difluoroazetidine precursor with a pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine or pyrrolidine rings.
Scientific Research Applications
Chemistry: In chemistry, (3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties, making it a candidate for drug development.
Industry: The compound may find applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure can be leveraged to create new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
- (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-2-yl)methanone
- (Piperazin-1-yl)(pyrrolidin-1-yl)methanone
- Pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone
Comparison: Compared to similar compounds, (3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone stands out due to the presence of the difluoroazetidine ring, which imparts unique chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H12F2N2O |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(3,3-difluoroazetidin-1-yl)-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C8H12F2N2O/c9-8(10)4-12(5-8)7(13)6-1-2-11-3-6/h6,11H,1-5H2 |
InChI Key |
WUGVECWFDJFFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)N2CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


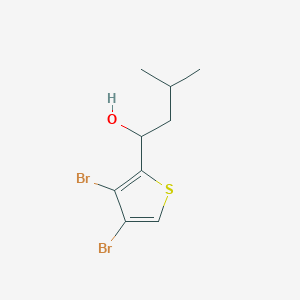
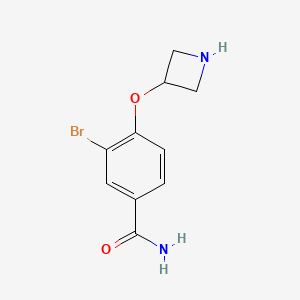
![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-furo[2,3-c]pyridine-5-carboxamidehydrochloride](/img/structure/B12071895.png)
![6-(Thien-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12071902.png)
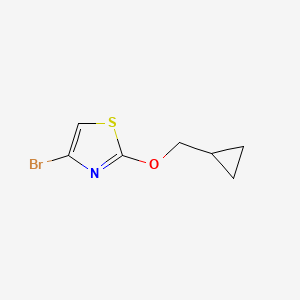
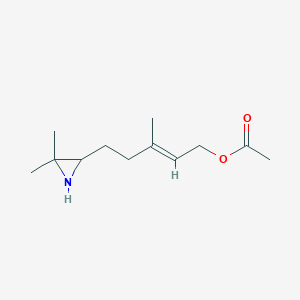
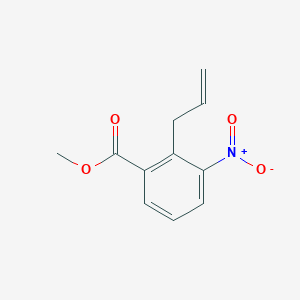
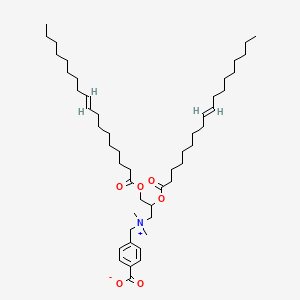
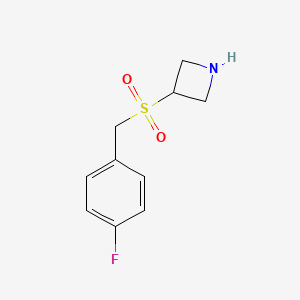
![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-methylsulfanylpyrimidin-2-one](/img/structure/B12071933.png)
![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B12071934.png)


